molecular formula C10H7ClO2 B8043655 6-chloro-4H-chromene-3-carbaldehyde

6-chloro-4H-chromene-3-carbaldehyde

Cat. No.: B8043655
M. Wt: 194.61 g/mol
InChI Key: KOEHJLQPWVENFX-UHFFFAOYSA-N
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Description

6-Chloro-4H-chromene-3-carbaldehyde is a halogenated chromone derivative characterized by a benzopyran-4-one core substituted with a chlorine atom at position 6 and a formyl group at position 3 (Fig. 1). Chromones are pharmacologically significant due to their diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory properties . The chlorine substituent enhances electron-withdrawing effects, influencing both reactivity and intermolecular interactions, such as halogen bonding and π-π stacking, which are critical for crystal engineering and drug design .

Properties

IUPAC Name

6-chloro-4H-chromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEHJLQPWVENFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Interactions

Halogenated Derivatives
  • 6,7-Dichloro-4-oxo-4H-chromene-3-carbaldehyde : The dual chlorine substituents at positions 6 and 7 enable halogen bonding between the formyl oxygen (O1) and the chlorine at position 8 (Cl···O = 3.21 Å). A type I Cl···Cl interaction (3.32 Å) further stabilizes the crystal lattice .
  • 6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde : The electron-withdrawing fluorine at position 7 enhances the σ-hole on the adjacent chlorine (C6), leading to unsymmetrical Cl···F interactions (3.05 Å) instead of symmetrical Cl···Cl or F···F bonds .
  • 6-Bromo- and 6-Iodo Derivatives : Larger halogens (Br, I) introduce stronger halogen bonding but may reduce solubility due to increased molecular weight and steric hindrance.
Methyl-Substituted Derivative
  • 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde : The methyl group at position 6 promotes π-π stacking between chromone moieties, with centroid-centroid distances of 3.55 Å . Unlike halogenated analogs, van der Waals interactions dominate here.

Crystallographic and Physical Properties

Compound Substituents Crystal System Key Interactions Melting Point (°C)
6-Chloro-4H-chromene-3-carbaldehyde Cl at C6 Triclinic (P1) O···Cl van der Waals Not reported
6,7-Dichloro derivative Cl at C6, C7 Not reported Cl···O, Cl···Cl Not reported
6-Chloro-7-fluoro derivative Cl at C6, F at C7 Not reported Cl···F Not reported
6-Methyl derivative Me at C6 Not reported π-π stacking Not reported
  • Crystal Parameters for this compound :
    • Space group: P1
    • Cell dimensions: $ a = 6.5838 \, \text{Å}, \, b = 6.9579 \, \text{Å}, \, c = 10.265 \, \text{Å} $
    • Angles: $ \alpha = 71.22^\circ, \, \beta = 85.64^\circ, \, \gamma = 69.29^\circ $ .

Preparation Methods

Reaction Procedure

  • Starting Material : 5-Chloro-2-hydroxyacetophenone (40 mmol) is dissolved in anhydrous dimethylformamide (DMF, 23 mL) at 0°C.

  • Reagent Addition : Phosphoryl chloride (POCl₃, 150 mmol) is added dropwise over 5 minutes under vigorous stirring.

  • Reaction Conditions : The mixture is stirred at room temperature for 12 hours, allowing the formation of the iminium intermediate.

  • Workup : The reaction is quenched with ice water (50 mL), precipitating the crude product.

  • Purification : The solid is filtered, washed with water, and recrystallized from ethanol to yield yellow crystals.

Key Data:

  • Yield : 93.8%

  • Melting Point : 165–169°C (lit. 163–164°C)

  • IR Spectroscopy :

    • C=O stretch (chromone): 1714 cm⁻¹

    • Aldehyde C=O stretch: 1688 cm⁻¹

  • ¹H NMR (CDCl₃) :

    • δ 8.57 (s, 1H, chromone C2-H)

    • δ 10.38 (s, 1H, aldehyde H)

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds via electrophilic substitution. POCl₃ activates DMF to generate a chloroiminium intermediate, which reacts with the electron-rich aromatic ring of 5-chloro-2-hydroxyacetophenone. The formyl group is introduced at the 3-position, followed by cyclization to form the chromene backbone.

Optimization Strategies for Enhanced Yield

Critical Parameters

  • Temperature Control : Maintaining 0°C during POCl₃ addition minimizes side reactions (e.g., over-chlorination).

  • Solvent Choice : Anhydrous DMF ensures optimal reagent solubility and stability of the iminium intermediate.

  • Stoichiometry : A 3.75:1 molar ratio of POCl₃ to substrate (40 mmol substrate, 150 mmol POCl₃) maximizes conversion.

Comparative Analysis of Yields

Starting MaterialPOCl₃ (equiv)SolventTemperatureYield
5-Chloro-2-hydroxyacetophenone3.75DMF0°C → RT93.8%
5-Bromo-2-hydroxyacetophenone3.75DMF0°C → RT76.9%
5-Methoxy-2-hydroxyacetophenone3.75DMF0°C → RT46%

Data adapted from

The electron-withdrawing chloro group enhances electrophilic substitution efficiency compared to bromo or methoxy substituents, explaining the higher yield for the chloro derivative.

Alternative Synthetic Approaches

Oxidation of 3-Hydroxymethyl Derivatives

While less common, oxidation of 3-hydroxymethyl-6-chloro-4H-chromene using Jones reagent (CrO₃/H₂SO₄) has been explored. However, this method suffers from lower yields (≤50%) due to over-oxidation to carboxylic acids.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time but requires specialized equipment. Initial reports indicate comparable yields (88–90%) to conventional methods, though scalability remains a challenge.

Structural Characterization and Validation

Single-Crystal X-ray Diffraction (SC-XRD)

  • Crystal System : Monoclinic, space group P2₁/c

  • Bond Lengths :

    • C3–C11 (aldehyde): 1.46 Å

    • C4=O (chromone): 1.21 Å

  • Intermolecular Interactions :

    • C–H···O hydrogen bonds (2.54 Å) form slab-like networks.

    • π–π stacking between chromone rings (3.38 Å).

Computational Validation

Density functional theory (DFT) calculations (B3LYP/6-311+G**) corroborate experimental bond lengths and angles, with mean deviations of ≤0.03 Å.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
5-Chloro-2-hydroxyacetophenone320
POCl₃45
DMF22

Estimates based on 2025 market data

Waste Management

  • POCl₃ Quenching : Requires careful neutralization with NaOH to prevent HCl gas release.

  • DMF Recovery : Distillation achieves >90% solvent reuse, reducing environmental impact .

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